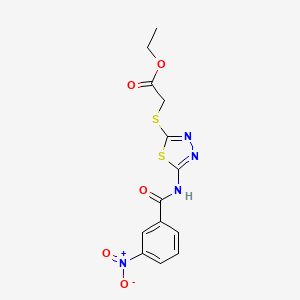![molecular formula C15H9Cl2F3N4O B2571509 4-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-87-3](/img/structure/B2571509.png)
4-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C15H9Cl2F3N4O and its molecular weight is 389.16. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Remediation
Chlorophenols in the Aquatic Environment : Krijgsheld and Gen (1986) evaluated the impact of chlorophenols, including 2-chlorophenol, on aquatic environments, noting their moderate toxicity and potential for bioaccumulation, though generally low due to their biodegradability in the presence of adapted microflora. This suggests that compounds with chlorophenyl groups could exhibit similar environmental behaviors (Krijgsheld & Gen, 1986).
Wastewater Treatment for Pesticide Industry : Goodwin et al. (2018) discussed the treatment of pesticide production wastewater, which often contains toxic pollutants. Biological processes and granular activated carbon are effective for removing such compounds, indicating that similar methods might be applicable for compounds with complex chloro- and trifluoromethyl-substituted structures (Goodwin et al., 2018).
Synthetic and Biological Applications
1,2,4-Triazole Derivatives : Ohloblina (2022) reviewed the synthesis and biological activities of 1,2,4-triazole derivatives, demonstrating a range of activities including antimicrobial, antifungal, and anti-inflammatory. This highlights the potential of 1,2,4-triazole structures in developing new pharmaceuticals (Ohloblina, 2022).
Antiplatelet and Antithrombotic Drug Synthesis : Saeed et al. (2017) focused on the synthesis of (S)-clopidogrel, an antiplatelet drug, emphasizing the importance of the chlorophenyl group in pharmaceutical applications. This suggests the relevance of chlorophenyl-containing compounds in therapeutic drug development (Saeed et al., 2017).
Novel Triazole Derivatives : Ferreira et al. (2013) reviewed patents on triazole derivatives, including their synthesis and potential biological activities. The broad range of applications underscores the versatility of triazole compounds in medicine and agriculture (Ferreira et al., 2013).
properties
IUPAC Name |
4-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N4O/c1-8-22-24(13-11(17)6-9(7-21-13)15(18,19)20)14(25)23(8)12-5-3-2-4-10(12)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHMXQVNXDWZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


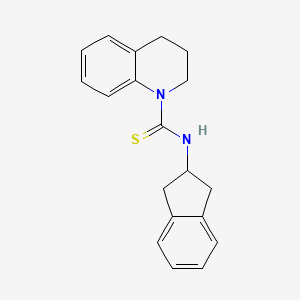
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B2571429.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2571431.png)
![3-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2571432.png)
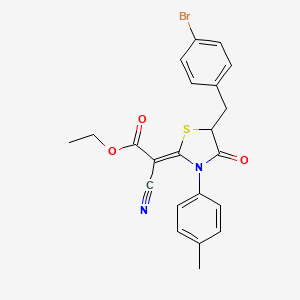
![3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2571434.png)
![N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2571435.png)
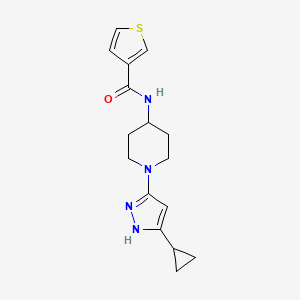
![1-(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2571438.png)
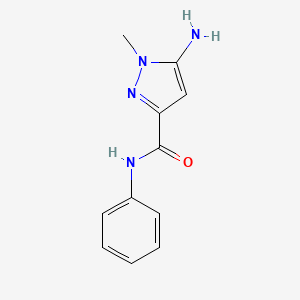
![8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2571446.png)
